

The Function of CXCR7 in Autoimmune Disease Models: An In-depth Technical Guide

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Compound of Interest

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This technical guide provides a comprehensive overview of the role of the C-X-C chemokine receptor type 7 (CXCR7), also known as atypical chemokine receptor 3 (ACKR3), in the context of autoimmune disease models. Drawing from preclinical research, this document outlines the receptor's signaling pathways, its function in key autoimmune conditions, and detailed experimental methodologies for its study. Quantitative data from various studies are summarized for comparative analysis, and key processes are visualized through signaling and workflow diagrams.

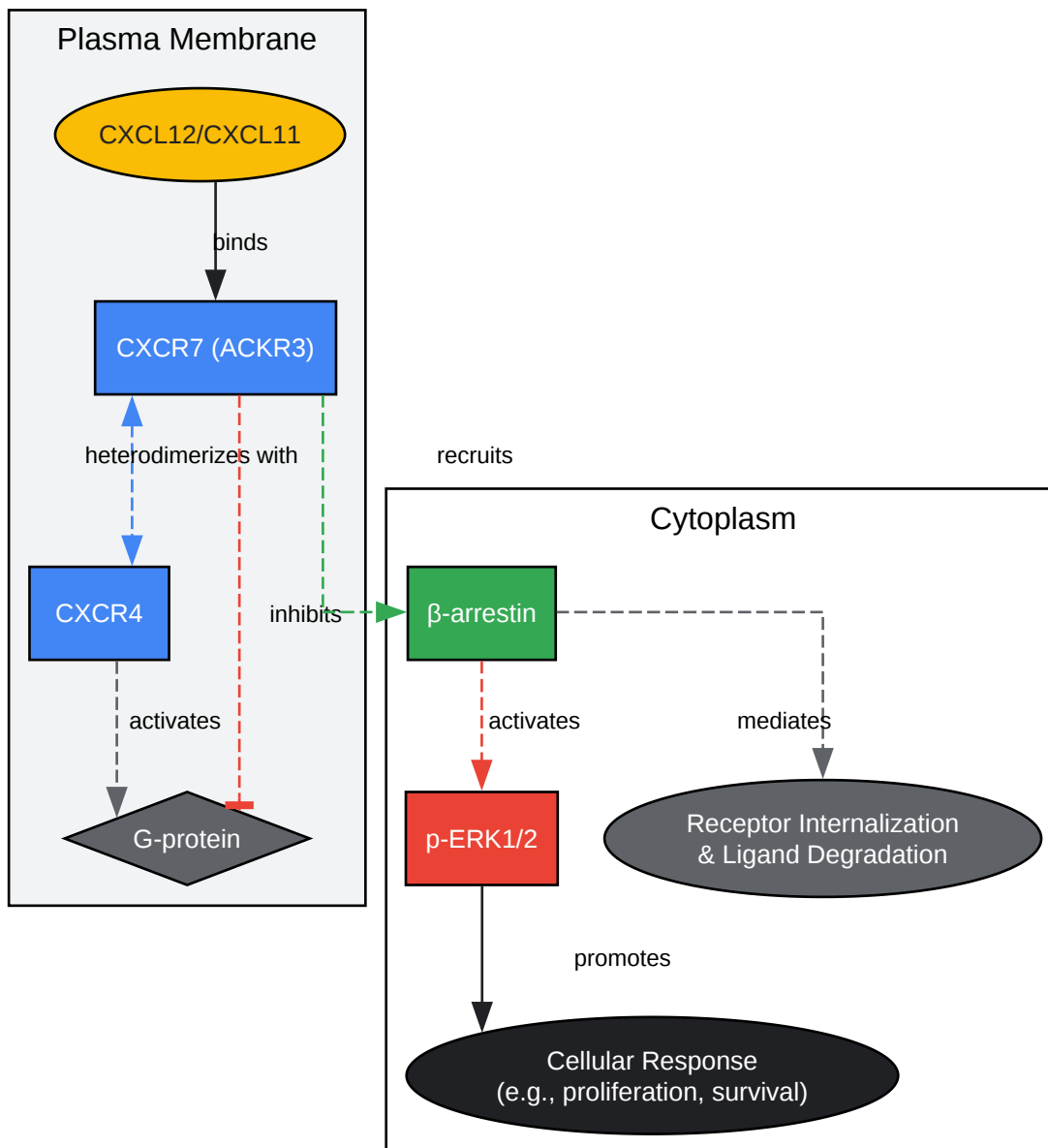
Introduction to CXCR7/ACKR3

CXCR7 is an atypical chemokine receptor with high affinity for the chemokines CXCL12 (SDF-1) and CXCL11 (I-TAC)[1][2][3]. Unlike conventional chemokine receptors that primarily signal through G-proteins to mediate chemotaxis, CXCR7 does not efficiently couple to G-proteins and instead signals predominantly through the β -arrestin pathway[1][3][4]. A primary function of CXCR7 is to act as a scavenger or decoy receptor, internalizing and degrading its ligands to shape chemokine gradients and modulate the signaling of other receptors, particularly CXCR4, which also binds CXCL12[1][2][5][6]. This intricate interplay within the CXCL12/CXCR4/CXCR7 axis is crucial in various physiological and pathological processes, including immune cell trafficking, angiogenesis, and inflammation, making it a significant area of investigation in autoimmune diseases[1][7].

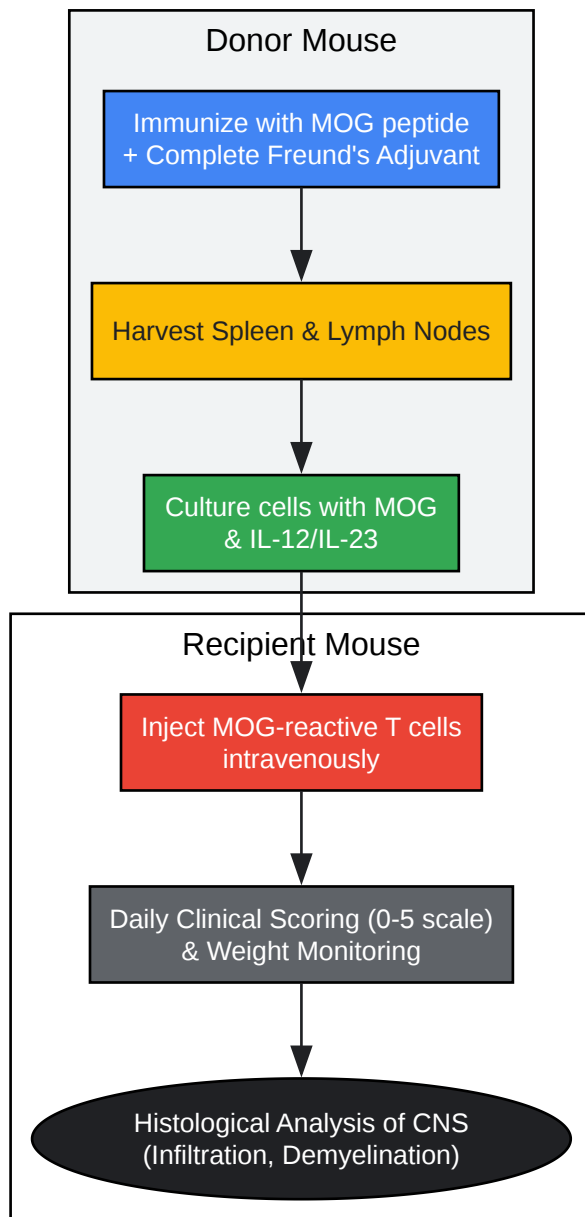
Signaling Pathways of CXCR7

CXCR7's signaling cascade is distinct from classical G-protein coupled receptors. Upon ligand binding, CXCR7 recruits β -arrestin, leading to receptor internalization and the activation of downstream pathways such as the mitogen-activated protein kinase (MAPK) cascade, including the phosphorylation of ERK1/2[4][8][9]. CXCR7 can also form heterodimers with CXCR4, which can modulate CXCR4-mediated G-protein signaling[1][4].

CXCR7 Signaling Pathway



EAE Induction Workflow (Adoptive Transfer)



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